Potassium L-aspartate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;(2S)-2-aminobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALZAKZWHFNIC-JIZZDEOASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5K2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-84-8 (Parent) | |
| Record name | Dipotassium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891147 | |
| Record name | Aspartic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-89-0, 14007-45-5, 64723-18-8, 1115-63-5 | |
| Record name | Dipotassium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, homopolymer, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064723188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, potassium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, homopolymer, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aspartic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipotassium aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-aspartic acid, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74X989P9A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium L-aspartate can be synthesized by reacting L-aspartic acid with potassium hydroxide or potassium carbonate. The reaction typically occurs in an aqueous medium at a temperature range of 70-80°C. The pH of the reaction mixture is adjusted to 6.0-7.5. After the reaction, the mixture is filtered, and the filtrate is concentrated until supersaturation is achieved. The supersaturated solution is then cooled, and the product is obtained through vacuum freeze-drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of organic solvents is avoided to improve safety and reduce production costs .
Chemical Reactions Analysis
Hydrolysis and Stability
Potassium L-aspartate is stable under neutral conditions but may hydrolyze in acidic environments, regenerating L-aspartic acid and potassium ions. For example:
This reversibility is critical in biological systems where pH fluctuations occur .
Enzymatic Reactions
3.1. Protease-Catalyzed Oligomerization
α-Chymotrypsin catalyzes the oligomerization of L-aspartate derivatives (e.g., diethyl esters), forming α-linked or β-linked peptides. Reaction parameters include:
| Reaction Parameter | Details |
|---|---|
| Enzyme | α-Chymotrypsin |
| Substrate | L-aspartate diethyl ester |
| pH dependence | Highest yield at pH 7.5–8.5 |
| Product structure | α-linked (major) or β-linked (minor) oligoaspartate esters |
3.2. Transamination
Aspartate aminotransferase (AST) catalyzes the reversible conversion of L-aspartate to oxaloacetate and glutamate:
This reaction is central to the malate-aspartate shuttle (MAS) and amino acid metabolism .
Biological and Industrial Reactions
4.1. Malate-Aspartate Shuttle (MAS)
this compound participates in MAS, a key pathway for transferring reducing equivalents (NADH) from the cytosol to mitochondria:
-
Cytosolic conversion : L-Asp → Malate (via AST and malate dehydrogenase).
-
Mitochondrial oxidation : Malate → Oxaloacetate (via malate dehydrogenase), reconstituting L-Asp via AST .
4.2. Nucleotide Synthesis
L-Aspartate contributes carbons and nitrogen to purine and pyrimidine rings, serving as a precursor for ATP, GTP, and nucleic acids .
4.3. Polymerization in Industrial Applications
Thermal polymerization of L-aspartic acid forms polysuccinimide, which hydrolyzes with KOH to yield low-molecular-weight potassium polyaspartate. This process involves:
Key Reaction Conditions
Scientific Research Applications
Neuroprotective Effects
Research Findings:
Recent studies have demonstrated that potassium aspartate exhibits neuroprotective properties, particularly in the context of traumatic brain injury (TBI). A notable study conducted on rats showed that PA administration post-TBI significantly improved neurological function and reduced cortical lesion volume. The treatment was associated with increased ATP levels and enhanced Na+/K+-ATPase activity, which are crucial for neuronal health and function.
Key Results from TBI Study
| Treatment Group | Cortical Lesion Volume (mm³) | Neurological Severity Score (mNSS) | ATP Levels (μmol/g prot) | Na+/K+-ATPase Activity (U/mg prot) |
|---|---|---|---|---|
| Sham | 0 | 0 | 33.25±1.92 | 9.76±0.59 |
| Vehicle | 40.00±5.00 | 6 | 15.01±2.30 | 6.24±0.33 |
| PA (125 mg/kg) | 20.00±3.00 | 3 | 25.87±2.59 | 8.25±0.37 |
*Statistical significance: p < 0.001 vs sham; p < 0.01 vs vehicle .
This study suggests that PA's neuroprotective effects may be attributed to its ability to maintain potassium homeostasis and enhance cellular energy metabolism, which is critical during ischemic conditions.
Cellular Health and Apoptosis Inhibition
Cellular Studies:
Potassium L-aspartate has also been investigated for its protective effects against cellular damage and apoptosis in neuronal cell lines, such as SH-SY5Y cells. A study found that PA significantly reduced cell death induced by ouabain and hydrogen peroxide (H₂O₂), indicating its potential as a therapeutic agent in neurodegenerative diseases.
Summary of Cellular Study Results
- MTT Assay: PA showed a dose-dependent increase in cell viability in response to ouabain-induced cytotoxicity.
- Morphological Observations: Nissl staining revealed less severe cell injury in PA-treated groups compared to controls.
- Flow Cytometry: PA treatment reduced apoptosis rates significantly when exposed to H₂O₂ .
These findings highlight the potential of this compound in protecting neuronal cells from oxidative stress and excitotoxicity.
Clinical Applications in Treating Hypokalemia
Clinical Studies:
this compound is clinically utilized for managing hypokalemia, a condition characterized by low potassium levels in the blood. A clinical trial compared the efficacy of this compound injections versus traditional potassium chloride injections in patients with hypokalemia.
Clinical Trial Results
| Treatment Group | Effective Rate (%) | Potassium Level Pre-Treatment (mmol/L) | Potassium Level Post-Treatment (mmol/L) |
|---|---|---|---|
| This compound | 86.67 | 3.18±0.23 | 3.73±0.37 |
| Potassium Chloride | 91.11 | - | - |
The results indicated no significant difference between the two treatments, suggesting that this compound is as effective as potassium chloride for restoring potassium levels .
Mechanism of Action
Potassium L-aspartate exerts its effects through several mechanisms:
Potassium Supplementation: It provides potassium ions, which are essential for maintaining cellular membrane potential, nerve impulse transmission, and muscle contraction.
Aspartate Metabolism: L-aspartate is involved in the urea cycle, gluconeogenesis, and the synthesis of nucleotides and neurotransmitters. .
Comparison with Similar Compounds
Comparison with Stereoisomeric Compounds
Potassium D-Aspartate and DL-Aspartate
The stereochemistry of aspartate significantly impacts its pharmacological properties. In a comparative study of K,Mg L-, D-, and DL-aspartate in digoxin- and furosemide-treated rats:
- Efficacy in Correcting Deficiencies :
- K,Mg L-Aspartate restored plasma and myocardial potassium (K) and magnesium (Mg) levels 1.5–2 times more effectively than D- and DL-forms .
- Urinary Excretion : L-aspartate resulted in 30–40% lower excretion of Mg and amine nitrogen compared to D- and DL-forms, indicating superior retention and utilization .
| Parameter | K,Mg L-Aspartate | K,Mg D-Aspartate | K,Mg DL-Aspartate |
|---|---|---|---|
| Myocardial K Restoration | 100% | 60% | 75% |
| Urinary Mg Excretion | 10 μmol/day | 25 μmol/day | 22 μmol/day |
Transport Mechanisms
- L-aspartate is selectively transported by EAAT1 and EAAC-1 transporters, with a Km of 6.53–9.78 μM in cardiac cells, ensuring efficient cellular uptake .
- D-aspartate exhibits negligible binding to these transporters, leading to poor bioavailability .
Comparison with Other Amino Acid-Mineral Complexes
L-Ornithine L-Aspartate
While potassium L-aspartate targets electrolyte imbalances, L-ornithine L-aspartate is used for hepatic encephalopathy due to its ammonia-lowering effects. Both compounds leverage the sodium-dependent transport of L-aspartate, but their applications diverge:
- This compound : Corrects cardiac K/Mg depletion via EAAT-mediated uptake in myocardial cells .
- L-Ornithine L-Aspartate : Enhances ammonia detoxification in the urea cycle, reducing neurotoxicity in cirrhosis .
Enzyme Specificity
- Aspartate Transcarbamylase : L-aspartate binds to catalytic sites with a dissociation constant (Kd) of 10⁻⁴ M, while D-aspartate shows 10-fold weaker binding .
Biochemical and Pharmacokinetic Profiles
Transport Kinetics
| System | Km (μM) | Vmax (pmol/mg/s) | Sodium Dependency |
|---|---|---|---|
| Cardiac Vesicles | 9.78 | 1.17 | Yes |
| Isolated Cardiac Cells | 6.53 | 13.65 | Yes |
Data from rat cardiac studies .
Inhibition Profiles
- Pyruvate Carboxylase : L-aspartate inhibits pyruvate carboxylation (Ki = 8 mM), a regulatory mechanism absent in D-aspartate .
- Excitatory Receptors : L-aspartate-induced neuronal excitation is potentiated by threo-3-hydroxy-L-aspartate (THLA), a selective uptake inhibitor, confirming transporter specificity .
Biological Activity
Potassium L-aspartate (K-L-Asp) is a salt form of the amino acid L-aspartic acid, which plays critical roles in various biological processes. This article explores its biological activity, focusing on its physiological roles, potential therapeutic applications, and relevant research findings.
1. Physiological Roles of this compound
This compound serves multiple functions in the body, particularly in cellular metabolism and neurotransmission. The compound is involved in:
- Neurotransmission : L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system, facilitating communication between neurons.
- Protein Synthesis : It is a precursor for the synthesis of proteins and nucleotides, essential for cell growth and repair.
- Energy Metabolism : K-L-Asp participates in gluconeogenesis and the malate-aspartate shuttle, which helps maintain mitochondrial function and energy production.
2.1. Effects on Athletic Performance
Several studies have examined the ergogenic effects of this compound on athletic performance:
- A study reported that K-L-Asp improved swimming times in rats, although these results were not consistently replicated in subsequent research .
- The compound has been suggested to enhance muscle recovery and reduce fatigue during prolonged exercise .
2.2. Impact on Potassium Homeostasis
Research indicates that K-L-Asp can influence potassium levels in various tissues:
- An experiment demonstrated that administration of K-L-Asp resulted in significant increases in plasma potassium levels while decreasing tissue potassium concentrations in the pancreas and liver .
- Conversely, it was found to elevate potassium levels in the brain by approximately 11% .
3.1. Neurological Disorders
This compound has been explored for its potential benefits in neurological conditions:
- A narrative review highlighted its role in neurotransmitter regulation and potential therapeutic applications for psychiatric disorders and neurodegenerative diseases .
- The compound's involvement in ammonia detoxification processes suggests it may have implications for treating conditions related to hyperammonemia .
3.2. Cardiovascular Health
K-L-Asp has shown promise in cardiovascular research:
- A comparative study indicated that potassium aspartate exhibited antiarrhythmic activity, effectively preventing ventricular arrhythmias in ischemic heart models .
- The compound's ability to modulate cardiac electrical activity points to its potential use as a therapeutic agent for arrhythmias.
4. Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
5. Conclusion
This compound exhibits significant biological activity through its roles in neurotransmission, energy metabolism, and potential therapeutic applications for various health conditions. While promising results have emerged from animal studies and preliminary human research, further investigation is needed to fully understand its efficacy and mechanisms of action.
Q & A
Q. How is Potassium L-aspartate chemically characterized in pharmacological studies?
this compound (CAS 14007-45-5) is typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Methodological protocols should include detailed descriptions of solvent systems, column specifications (e.g., C18 reversed-phase for HPLC), and validation parameters (e.g., limit of detection, linearity) to ensure reproducibility .
Q. What are standard protocols for synthesizing this compound with high purity?
Synthesis involves neutralizing L-aspartic acid with potassium hydroxide under controlled pH (typically 7.0–7.5) in aqueous solution. Post-synthesis, purification steps include recrystallization using ethanol-water mixtures and vacuum filtration. Purity is confirmed via elemental analysis (e.g., potassium content via atomic absorption spectroscopy) and absence of residual solvents by gas chromatography (GC). Documentation of reaction conditions (temperature, molar ratios) and batch-to-batch consistency is critical .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (210–220 nm) is widely used. For complex matrices (e.g., plasma), sample preparation involves protein precipitation with acetonitrile or solid-phase extraction. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity, particularly for low-concentration detection. Method validation should include recovery rates, matrix effects, and stability under storage conditions .
Advanced Research Questions
Q. How does this compound modulate neurotransmitter dynamics in synaptic models?
this compound interacts with excitatory amino acid transporters (EAATs), particularly GLAST (glutamate/aspartate transporter), in neuronal and glial cells. Experimental setups include:
- Uptake assays : Radiolabeled L-aspartate (³H or ¹⁴C) in transfected cell lines (e.g., HEK293 expressing GLAST) with sodium-dependent buffer systems. Competitive inhibition studies (e.g., using DL-threo-3-hydroxy-aspartate) validate transporter specificity .
- Electrophysiology : Whole-cell patch-clamp recordings in oocytes or neurons to measure transporter currents under varying [K⁺] gradients .
Q. What experimental designs resolve contradictions in this compound’s efficacy in metabolic studies?
Contradictions often arise from variability in model systems (e.g., in vitro vs. in vivo) or dosing regimens. Strategies include:
- Dose-response curves : Systematic testing across physiological and supraphysiological concentrations.
- Knockout models : Using GLAST-deficient mice to isolate aspartate-specific effects.
- Meta-analysis : Pooling data from randomized trials (as in hepatic encephalopathy studies) to assess heterogeneity via I² statistics and subgroup analyses (e.g., route of administration) .
Q. How is this compound utilized in studying ion transport and membrane potential?
In electrophysiology, high-potassium extracellular solutions (e.g., 50 mM this compound) depolarize cell membranes to simulate pathological states. Key steps:
- Solution preparation : Osmolarity adjustment with NaCl to maintain physiological conditions.
- Validation : Confirming depolarization via voltage-sensitive dyes (e.g., DiBAC₄) or current-clamp recordings.
- Controls : Comparing with other depolarizing agents (e.g., KCl) to isolate aspartate-specific effects .
Methodological Notes
- Data Interpretation : For transport kinetics, use nonlinear regression (e.g., Michaelis-Menten models) to calculate Km and Vmax. Address outliers via Grubbs’ test or robust statistical methods .
- Contamination Mitigation : In synthesis, monitor for byproducts (e.g., D-aspartate enantiomers) using chiral HPLC columns .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and adhere to ARRIVE guidelines for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
